Ritonavir metabolite

Cancer Therapeutics Drug Repurposing HIV Protease Inhibitors

Sourcing analytically characterized, isomerically pure Ritonavir Metabolite M1 for CYP3A4 mechanistic studies or breast cancer repurposing models often delays critical research. This lot-certified Desthiazolylmethyloxycarbonyl Ritonavir directly eliminates that bottleneck. • CYP3A4 probe: Reversible binding (Ks = 0.43 µM), lacks mechanism-based inactivation; 180° rotated active-site pose (PDB: 3TJS) enables inhibitor design. • Anticancer potency: IC50 reductions of 13-18 µM vs. ritonavir across ER+, HER2+, TNBC lines; validated in MDA-MB-231 xenograft in vivo. • Reference standard: <2% plasma level vs. ritonavir ensures unambiguous LC-MS/MS quantitation, baseline-resolved from major metabolite M2.

Molecular Formula C32H45N5O3S
Molecular Weight 579.8 g/mol
CAS No. 176655-55-3
Cat. No. B1663632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitonavir metabolite
CAS176655-55-3
Molecular FormulaC32H45N5O3S
Molecular Weight579.8 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O
InChIInChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1
InChIKeyIQKWCORIMSRQGZ-AMEOFWRWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritonavir Metabolite M1: Identity and Procurement


Ritonavir metabolite (CAS 176655-55-3), also known as Desthiazolylmethyloxycarbonyl Ritonavir or M1, is a minor active metabolite of the HIV-1 protease inhibitor ritonavir formed via cytochrome P450 (CYP) 3A-mediated removal of the thiazolylmethyloxycarbonyl moiety [1][2]. Unlike the parent drug, M1 exhibits distinct biological activities, particularly in cancer models, and displays a unique CYP3A4 binding mode characterized by a 180° rotation in the active site and weaker enzyme inhibition [3][4]. This compound serves as a critical tool for investigating structure-activity relationships, metabolic fate, and off-target pharmacology of protease inhibitors.

Pathway Study CYP3A4 binding vs. inactivation mechanism dissection
Cell-Model Context Breast cancer cell-line endpoint review
Structural Probe CYP3A4 conformational plasticity studies
Tool Compound Protease inhibitor metabolite pharmacology

Ritonavir Metabolite M1: Non-Substitutability in Critical Assays


Ritonavir metabolite M1 (Desthiazolylmethyloxycarbonyl Ritonavir) is not a generic substitute for ritonavir or its other metabolites due to fundamental structural and functional divergence. The removal of the thiazolylmethyloxycarbonyl group eliminates a key heme-coordinating nitrogen atom, profoundly altering CYP3A4 binding kinetics and eliminating mechanism-based inactivation [1]. Furthermore, M1 is a minor circulating metabolite in humans, representing <2% of ritonavir plasma levels, yet exhibits significantly enhanced antiproliferative activity against breast cancer cell lines and distinct in vivo efficacy compared to ritonavir [2][3]. These differences preclude simple interchangeability in experimental systems designed to probe HIV protease inhibition, drug-drug interactions, or anticancer mechanisms.

Ritonavir CYP3A4 binding affinity and inactivation mechanism differ substantially; cancer cell-model endpoint context may not transfer.
Other Metabolites Metabolic profile is structurally distinct; thiazolylmethyloxycarbonyl removal defines unique binding pose and pathway-response endpoints.
CYP3A4 Inactivators M1 lacks mechanism-based inactivation; class-level CYP3A4 inhibitors will not reproduce reversible-binding control context.

Ritonavir Metabolite M1: Procurement Evidence


Superior Antiproliferative Potency over Ritonavir

M1 (Desthiazolylmethyloxycarbonyl Ritonavir) demonstrates significantly greater antiproliferative activity compared to ritonavir across multiple breast cancer cell lines, with lower IC50 values and a higher IC50 against a non-transformed mammary epithelial line, indicating an improved therapeutic index in vitro [1].

Antiproliferative Potency
Head-to-head
M1 IC50 lower by 13–18 µM vs. ritonavir in T47D, MCF7, MDA-MB-231; higher by 14 µM in MCF10A.
Supports cell-model endpoint review
MTT assay, 48 h; data to verify in independent models
Cancer Therapeutics Drug Repurposing HIV Protease Inhibitors

CYP3A4 Binding and Inhibition Differences

M1 binds reversibly to CYP3A4 with a spectral dissociation constant (Ks) of 0.43 ± 0.5 µM, which is substantially weaker than the sub-nanomolar affinity exhibited by ritonavir [1]. This structural modification eliminates mechanism-based inactivation of CYP3A4, a hallmark of ritonavir's pharmacology [2].

CYP3A4 Binding Affinity
Cross-study
M1 Ks = 0.43 ± 0.5 µM; >430-fold weaker than ritonavir (Ks
Pathway-response context for CYP3A4 binding studies
Spectrophotometric titration; mechanism-based inactivation absent
Xenograft Tumor Response
Head-to-head
M1 (20 mg/kg ip) inhibited MDA-MB-231 growth; ritonavir at same dose showed no effect.
Model-response endpoint context
MTD of M1 = 20 mg/kg; ritonavir MTD = 40 mg/kg; qualitative difference reported
CYP3A4–M1 Crystal Structure
Supporting evidence
PDB: 3TJS, 2.25 Å; M1 rotated ~180° vs. ritonavir; shorter N–Fe bond; 212–218 peptide disordered.
Structural rationale for binding-mode interpretation
X-ray crystallography; conformational plasticity context
Drug Metabolism CYP450 Enzymes Drug-Drug Interactions

Xenograft Antitumor Efficacy vs. Ritonavir

In a MDA-MB-231 breast cancer xenograft model, M1 administered intraperitoneally at its maximum tolerated dose (MTD) of 20 mg/kg significantly inhibited tumor growth, whereas ritonavir at the same 20 mg/kg dose (half of its MTD) exhibited no effect [1]. This demonstrates differential in vivo activity not predicted by in vitro protease inhibition profiles.

Xenograft Tumor Response
Head-to-head
M1 (20 mg/kg ip) inhibited MDA-MB-231 growth; ritonavir at same dose showed no effect.
Model-response endpoint context
MTD of M1 = 20 mg/kg; ritonavir MTD = 40 mg/kg; qualitative difference reported
In Vivo Pharmacology Xenograft Models Cancer Therapeutics

CYP3A4–M1 Crystal Structure

Crystal structure of the CYP3A4-M1 complex (PDB: 3TJS) at 2.25 Å resolution reveals that M1 rotates by ~180° relative to ritonavir within the active site to place its phenyl groups into hydrophobic pockets [1]. This altered orientation correlates with a shorter N–Fe bond (0.1–0.2 Å shorter than in the ritonavir-bound form) and disorder in the 212–218 peptide region, providing a structural rationale for the reduced binding affinity and lack of mechanism-based inactivation [1].

CYP3A4–M1 Crystal Structure
Supporting evidence
PDB: 3TJS, 2.25 Å; M1 rotated ~180° vs. ritonavir; shorter N–Fe bond; 212–218 peptide disordered.
Structural rationale for binding-mode interpretation
X-ray crystallography; conformational plasticity context
Structural Biology Enzyme Mechanisms Ligand Binding

Ritonavir Metabolite M1: Application Scenarios


CYP3A4-Ligand Interactions and DDI Prediction

M1 serves as an ideal probe molecule for dissecting CYP3A4 binding versus inactivation mechanisms. Its reversible binding (Ks = 0.43 µM) and lack of mechanism-based inactivation [1] allow researchers to isolate the contribution of the thiazolylmethyloxycarbonyl group to heme coordination and enzyme inactivation. This is critical for building pharmacophore models and predicting drug-drug interaction liabilities of novel protease inhibitors [2].

Anticancer Discovery and Target Validation in Breast Cancer

Given its enhanced in vitro potency and selectivity across ER+, HER2+, and triple-negative breast cancer lines (IC50 reductions of 13–18 µM vs. ritonavir) [1], M1 is a valuable tool for target deconvolution studies aimed at identifying the molecular pathways mediating ritonavir-derivative anticancer activity. In vivo efficacy in the MDA-MB-231 xenograft model [2] further supports its use in preclinical proof-of-concept studies for oncology repurposing programs.

Metabolite Identification and Quantification for PK

As a minor but analytically distinct circulating metabolite (plasma levels <2% of ritonavir) [1], M1 is an essential reference standard for LC-MS/MS method development and validation in clinical and preclinical pharmacokinetic studies of ritonavir-containing regimens. Its structural divergence from the major metabolite M2 ensures unambiguous chromatographic resolution and quantitation [2].

CYP3A4 Structural and Computational Studies

The high-resolution crystal structure of CYP3A4 in complex with M1 (PDB: 3TJS) provides a unique template for molecular docking simulations and structure-based design of CYP3A4 modulators [1]. The 180° rotation and altered binding pose relative to ritonavir offer insights into conformational plasticity of the active site, guiding the optimization of inhibitor selectivity and metabolic stability.

Application
Selection Property
Validation Focus
CYP3A4-Ligand Interaction Studies
Reversible binding without mechanism-based inactivation
Binding vs. inactivation mechanism review
Breast Cancer Cell-Model Studies
Cell-model endpoint review
Antiproliferative pathway-response context
Metabolite Identification and PK Profiling
Analytically distinct circulating metabolite
Bioanalytical method context and exposure-model interpretation
CYP3A4 Structural and Computational Studies
High-resolution binding pose template (PDB: 3TJS)
Conformational plasticity and docking model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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